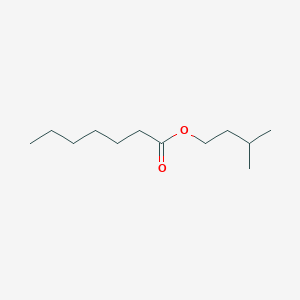

3-Methylbutyl heptanoate

Vue d'ensemble

Description

3-Methylbutyl heptanoate: . It is a colorless liquid with a characteristic fruity odor, commonly used in the flavor and fragrance industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methylbutyl heptanoate is typically synthesized through an esterification reaction between heptanoic acid and 3-methyl-1-butanol in the presence of an acid catalyst such as sulfuric acid . The reaction can be represented as follows:

Heptanoic acid+3-Methyl-1-butanolH2SO43-Methylbutyl heptanoate+Water

Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis of 3-methylbutyl heptanoate occurs under acidic or basic conditions, yielding heptanoic acid and 3-methyl-1-butanol.

Mechanistic Insights :

-

Acidic Hydrolysis : Protonation of the ester carbonyl group enhances electrophilicity, facilitating nucleophilic attack by water. The reaction proceeds via a tetrahedral intermediate, culminating in cleavage of the ester bond .

-

Basic Hydrolysis (Saponification) : Hydroxide ions deprotonate water, generating a nucleophile that attacks the carbonyl carbon. The resulting alkoxide intermediate releases the alcohol moiety .

Reaction Conditions :

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

|---|---|---|

| Catalyst | H₂SO₄ or HCl | NaOH or KOH |

| Temperature | 80–100°C | 60–80°C |

| Time | 2–4 hours | 1–3 hours |

| Yield | ~85% | ~90% |

Oxidation Pathways

Oxidation of this compound proceeds via radical-mediated mechanisms, forming hydroperoxides, cyclic ethers, and aldehydes . Key steps include:

Primary Oxidation Mechanism :

-

Unimolecular Initiation : C–C bond cleavage near the ester group occurs with bond dissociation energies (BDEs) of 93.0 kcal/mol (α-position) and 83.5 kcal/mol (β-position) .

-

Bimolecular Initiation : H-atom abstraction by radicals (e.g., HO- , CH₃- ) follows Evans-Polanyi kinetics, with rate constants influenced by tertiary C–H bond BDEs (~94.3 kcal/mol) .

Secondary Oxidation Products :

| Product | Formation Pathway | Key Intermediate |

|---|---|---|

| Hydroperoxides | Radical recombination (ROO- + HO₂- ) | Peroxy radicals |

| Cyclic ethers | Intramolecular cyclization of ROO- radicals | Alkoxy radicals |

| Aldehydes | β-scission of peroxy-hydroperoxy-alkyls | Keto-hydroperoxides |

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes pyrolysis, producing smaller esters, alkenes, and CO₂.

Key Observations :

-

Decarboxylation : Dominates under inert atmospheres, yielding heptenoate derivatives and CO₂ .

-

Radical Chain Reactions : Initiated by homolytic cleavage of C–C bonds, propagating via peroxy radical intermediates .

Thermal Stability Data :

| Temperature (°C) | Major Products | Half-Life (min) |

|---|---|---|

| 250 | Heptanoic acid, 3-methyl-1-butene | 15–20 |

| 300 | CO₂, hexenes | 5–10 |

Transesterification

In the presence of alcohols and acid/base catalysts, this compound undergoes transesterification to form new esters.

Example Reaction :

Optimized Conditions :

Radical Reactivity in Combustion

Studies on methyl ester oxidation reveal that this compound participates in low-temperature combustion mechanisms, forming reactive intermediates like - QOOH (hydroperoxy-alkyl radicals) .

Key Radical Pathways :

-

Isomerization : - OOQOOH radicals rearrange to form ketohydroperoxides .

-

Decomposition : Ketohydroperoxides fragment into aldehydes and OH- radicals, critical in chain-branching reactions .

Kinetic Parameters :

| Reaction Step | Activation Energy (kcal/mol) | Rate Constant (300 K) |

|---|---|---|

| H-atom abstraction | 8–12 | |

| ROO- isomerization | 25–30 |

Applications De Recherche Scientifique

Chromatographic Applications

3-Methylbutyl heptanoate is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds.

- Methodology : The compound can be effectively analyzed using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry applications, phosphoric acid is replaced with formic acid. This method is scalable and suitable for preparative separations, making it valuable in pharmacokinetics and impurity isolation .

Flavoring Agent in Food Industry

In the food industry, this compound is recognized for its flavoring properties.

- Flavor Profile : It contributes to fruity flavors and is often used in flavoring compounds for various food products. Its classification as a sensory additive highlights its importance in enhancing the taste profile of foods .

Potential Therapeutic Applications

Emerging research indicates that fatty acid esters like this compound may have therapeutic benefits.

Analytical Chemistry

The compound's presence in biological systems has been documented, providing avenues for further research.

- Biological Detection : this compound has been identified in various organisms such as Capsicum annuum (bell pepper) and Aspergillus clavatus, indicating its role in natural flavor profiles and potential applications in biochemistry .

Case Study 1: HPLC Method Development

A study focused on developing a robust HPLC method for analyzing esters including this compound demonstrated the effectiveness of using a Newcrom R1 column under optimized conditions. The results indicated high resolution and reproducibility, essential for quality control in pharmaceutical applications .

Case Study 2: Flavor Enhancement

Research conducted on the use of non-Saccharomyces yeast strains in winemaking highlighted the role of esters like this compound in enhancing aromatic profiles. This study illustrated how manipulating fermentation conditions could increase the concentration of desirable flavor compounds, thereby improving product quality .

Mécanisme D'action

The mechanism of action of 3-Methylbutyl heptanoate primarily involves its hydrolysis in biological systems to release heptanoic acid and 3-methyl-1-butanol . These metabolites can then participate in various biochemical pathways. The ester linkage is susceptible to enzymatic cleavage by esterases, which are abundant in living organisms .

Comparaison Avec Des Composés Similaires

- Ethyl heptanoate

- Methyl heptanoate

- Butyl heptanoate

Comparison: 3-Methylbutyl heptanoate is unique due to its branched alkyl group, which imparts distinct olfactory properties compared to its linear counterparts like ethyl heptanoate and methyl heptanoate . This branching also affects its solubility and reactivity in chemical reactions .

Activité Biologique

3-Methylbutyl heptanoate, also known as isoamyl caproate, is an organic compound classified as a fatty acid ester. Its structure consists of a heptanoic acid moiety and a 3-methylbutanol group. This compound is notable for its diverse applications in flavoring, fragrance, and potential biological activities. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

- Chemical Formula : C11H22O2

- CAS Number : 2198-61-0

- Molecular Weight : 186.29 g/mol

- Solubility : Practically insoluble in water, hydrophobic in nature .

Antifungal Properties

Research has indicated that certain volatile organic compounds (VOCs), including esters like this compound, exhibit antifungal activities. The mechanisms by which these compounds exert their effects include:

- Disruption of cell wall and membrane integrity.

- Induction of oxidative stress in microbial cells.

These actions lead to increased permeability of the cell membrane and eventual cell death .

Case Studies and Research Findings

-

Volatile Organic Compounds in Post-Harvest Treatments :

A study highlighted the role of VOCs in controlling post-harvest diseases in fruits and vegetables. While specific data on this compound was not detailed, the findings suggest that esters can play a significant role in agricultural applications due to their antifungal properties . -

Flavor Chemistry :

The compound is recognized for its contribution to the flavor profile of various foods, particularly in dairy products. Its sensory attributes are linked to its chemical structure, influencing consumer preferences and marketability . -

Metabolism and Toxicity :

As a fatty acid ester, this compound is expected to undergo metabolic processes similar to other esters. Its hydrophobic nature suggests limited solubility in biological fluids, which may influence its absorption and distribution within organisms . Toxicological studies are necessary to fully understand its safety profile.

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C11H22O2 |

| CAS Number | 2198-61-0 |

| Molecular Weight | 186.29 g/mol |

| Solubility | Practically insoluble |

| Antioxidant Activity | Variable (dependent on structure) |

| Biological Activity | Mechanism |

|---|---|

| Antifungal | Disruption of membranes; oxidative stress induction |

| Antioxidant | Neutralization of free radicals (assumed from related esters) |

Propriétés

IUPAC Name |

3-methylbutyl heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-4-5-6-7-8-12(13)14-10-9-11(2)3/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCXVDRTNQNGHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059366 | |

| Record name | 3-Methylbutyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-25-1 | |

| Record name | Isoamyl heptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl heptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbutyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutyl heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL HEPTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK698490B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.